1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate
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Overview
Description
1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an ethyl group, a nitrophenyl sulfonyl group, and a piperazine ring, making it a unique and potentially valuable compound in various scientific fields.
Mechanism of Action
Target of Action
Compounds similar to “1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate” often target receptors or enzymes in the body. For example, piperazine derivatives are known to interact with histamine H1 receptors .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” are unknown without specific study data. If we consider similar compounds, they might affect pathways related to inflammation and allergic responses .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway it affects. For example, if it targets histamine H1 receptors, it might reduce allergic symptoms .
Preparation Methods
The synthesis of 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted piperazines. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles.
Scientific Research Applications
1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound is no exception. It is investigated for its potential use in drug development.
Comparison with Similar Compounds
1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate can be compared with other piperazine derivatives, such as:
1-(4-Ethylbenzyl)-4-((2-nitrophenyl)sulfonyl)piperazine oxalate: This compound has a similar structure but with an ethylbenzyl group instead of an ethyl group.
4-Nitrophenylpiperazine derivatives: These compounds are studied for their potential as tyrosinase inhibitors and have similar nitrophenyl groups but different substituents on the piperazine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S.C2H2O4/c1-2-13-7-9-14(10-8-13)20(18,19)12-6-4-3-5-11(12)15(16)17;3-1(4)2(5)6/h3-6H,2,7-10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPABTGZBZTTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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